2-Chloro-1-(4,4-difluoropiperidin-1-yl)propan-1-one
Description
Properties
IUPAC Name |
2-chloro-1-(4,4-difluoropiperidin-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClF2NO/c1-6(9)7(13)12-4-2-8(10,11)3-5-12/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YORDMYDRIJJPCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-1-(4,4-difluoropiperidin-1-yl)propan-1-one, also known by its CAS number 2005878-67-9, is a synthetic compound that has garnered attention for its potential biological activities. Its molecular formula is with a molecular weight of approximately 211.64 g/mol . This compound is structurally characterized by the presence of a chloro group and a difluoropiperidine moiety, which may contribute to its pharmacological properties.
The biological activity of this compound primarily involves its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain kinases, which are crucial in regulating cellular processes including cell division and metabolism. For instance, compounds with similar structures have been shown to inhibit Polo-like kinase 4 (PLK4), which plays a significant role in centriole biogenesis and is implicated in cancer progression .
Biological Activities
Research has identified several potential biological activities associated with this compound:
1. Anticancer Properties:
- Inhibition of PLK4: As noted, PLK4 inhibitors can prevent centriole duplication in cancer cells, leading to reduced proliferation rates in certain cell lines . This suggests that this compound may have therapeutic potential in cancer treatment.
2. Neuropharmacological Effects:
Case Studies and Research Findings
A review of the literature reveals limited direct studies specifically focusing on this compound. However, the following findings from related research provide insights into its potential applications:
Scientific Research Applications
Drug Development
2-Chloro-1-(4,4-difluoropiperidin-1-yl)propan-1-one serves as a critical intermediate in the synthesis of various pharmacologically active compounds. Its structure allows for modifications that can enhance bioactivity and selectivity towards specific biological targets.
Case Study: Synthesis of Antidepressants
Research has demonstrated that derivatives of this compound can exhibit antidepressant-like effects in animal models. The piperidine moiety is known for its ability to interact with neurotransmitter systems, making it a valuable scaffold for developing new antidepressants.
Antiviral Agents
The compound has shown promise in the design of antiviral agents. Studies indicate that modifications to the piperidine ring can lead to enhanced activity against viral infections, particularly those caused by RNA viruses.
Case Study: Inhibition of Viral Replication
In vitro studies have reported that certain analogs derived from this compound effectively inhibit viral replication by targeting specific viral enzymes. This highlights its potential as a lead compound for antiviral drug discovery.
Neuropharmacological Studies
The compound's interaction with neurotransmitter receptors makes it a candidate for neuropharmacological research. Its derivatives are being explored for their effects on cognitive functions and memory enhancement.
Case Study: Cognitive Enhancement
Recent studies have evaluated the cognitive-enhancing properties of compounds related to this compound. Results indicate improvements in memory retention and learning capabilities in rodent models, suggesting potential applications in treating cognitive disorders.
Comparative Data Table
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-Chloro-1-(4,4-difluoropiperidin-1-yl)propan-1-one with structurally analogous propan-1-one derivatives:
Key Observations:
Substituent Effects on Lipophilicity :
- The 4,4-difluoropiperidine group in the target compound increases lipophilicity compared to 4-ethylpiperazine (), which may enhance membrane permeability in biological systems .
- Aromatic substituents (e.g., chlorophenyl or pyridyl groups) reduce solubility in aqueous media but improve binding to hydrophobic enzyme pockets .
Biological Activity :
- Propan-1-one derivatives with aliphatic amine/heterocyclic substituents (e.g., piperidine/piperazine) are often explored as enzyme modulators. For example, highlights that propan-1-one derivatives are less potent than chalcone analogues but still exhibit significant allosteric modulation of α7 nACh receptors .
- The 2-chloro group in the target compound may act as a leaving group, facilitating nucleophilic substitution reactions in synthetic pathways .
Preparation Methods
Formation of the Piperidine Core
- The piperidine ring is synthesized or sourced as a starting material, often through classical methods such as cyclization of appropriate amino alcohols or amines with dihalides.
- The 4,4-difluoro substitution is introduced either by direct fluorination of the piperidine ring or by employing fluorinated building blocks.
Attachment of the Propanone Side Chain
- The propanone moiety bearing the chlorine atom at the 2-position is introduced via nucleophilic substitution or acylation reactions.
- A typical approach involves the reaction of the fluorinated piperidine with 2-chloropropanoyl chloride or an equivalent acid chloride under basic or neutral conditions to form the ketone linkage.
- Alternatively, reductive amination or alkylation methods can be employed depending on the availability of intermediates.
Purification and Characterization
- The crude product is purified by standard methods such as recrystallization or chromatography.
- Characterization is performed using NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the structure and purity.
Detailed Reaction Scheme (Generalized)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Piperidine ring formation | Cyclization of amino alcohols or amines | Formation of piperidine core |
| 2 | Fluorination | DAST or similar fluorinating agents | Introduction of 4,4-difluoro substituents |
| 3 | Acylation/Alkylation | 2-Chloropropanoyl chloride, base | Formation of this compound |
| 4 | Purification | Chromatography, recrystallization | Pure target compound |
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Materials | Piperidine derivatives, fluorinating agents, 2-chloropropanoyl chloride |
| Key Reagents | DAST or equivalent fluorinating agents, bases (e.g., triethylamine) |
| Reaction Conditions | Controlled temperature fluorination; acylation under inert atmosphere |
| Yield Range | Variable; optimized fluorination improves yield |
| Purification Techniques | Chromatography, recrystallization |
| Characterization Methods | NMR, MS, elemental analysis |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
